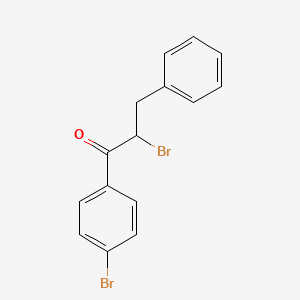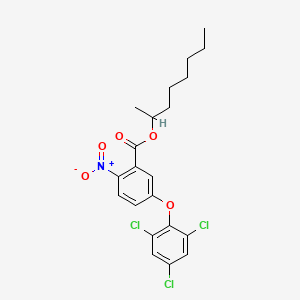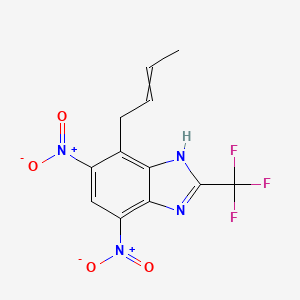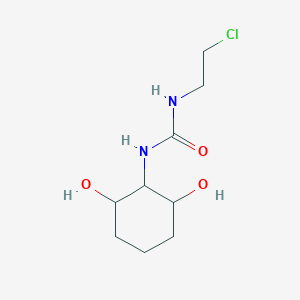
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes an indolizine ring, a carboxylic acid group, a nitroso group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Addition of the 4-Methylphenyl Group: The 4-methylphenyl group is added via a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, typically using nitrous acid or a nitrosating agent.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Oxidation of the compound can yield oxo derivatives.
Reduction: Reduction can produce amino derivatives.
Substitution: Substitution reactions can lead to various substituted indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indolizine ring structure allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indolizine-2-carboxylic acid N’-(4-methyl-benzyl)-hydrazide
- Indolizine-2-carboxylic acid N’-propyl-hydrazide
Uniqueness
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is unique due to the presence of the nitroso group and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other indolizine derivatives. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
59603-92-8 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
ethyl 2-(4-methylphenyl)-3-nitrosoindolizine-6-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(21)14-8-9-15-10-16(17(19-22)20(15)11-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
GFXFTMAIZBSRMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)




![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)




